

Spectroscopic Profile of Methyl 3-Bromopropanoate: A Technical Guide

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Compound of Interest

Compound Name: *Br-C3-methyl ester*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-bromopropanoate (CAS No. 3395-91-3), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for methyl 3-bromopropanoate are summarized below.

^1H NMR Spectroscopy

The ^1H NMR spectrum of methyl 3-bromopropanoate exhibits two distinct signals corresponding to the two sets of non-equivalent protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.73	Singlet	3H	-OCH ₃
~3.58	Triplet	2H	-CH ₂ Br
~2.96	Triplet	2H	-CH ₂ C(=O)

Experimental Protocol:

The ¹H NMR spectrum was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[\[1\]](#)[\[2\]](#) The sample was prepared by dissolving a small amount of methyl 3-bromopropanoate in CDCl₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~170	C=O (Ester carbonyl)
~52	-OCH ₃ (Ester methyl)
~35	-CH ₂ C(=O)
~26	-CH ₂ Br

Experimental Protocol:

The ¹³C NMR spectrum was recorded at 100 MHz in deuterated chloroform (CDCl₃).[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740	Strong	C=O stretch (Ester)
~1200	Strong	C-O stretch (Ester)
~2950	Medium	C-H stretch (Aliphatic)
~650	Medium	C-Br stretch

Experimental Protocol:

The IR spectrum was obtained using the liquid film technique.[2][4] A thin film of neat methyl 3-bromopropanoate was placed between two salt plates (e.g., NaCl or KBr) for analysis.

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Relative Intensity (%)	Assignment
166/168	~5%	[M] ⁺ (Molecular ion peak, bromine isotopes)
107/109	~100%	[M - COOCH ₃] ⁺ (Loss of methoxycarbonyl group)
87	~20%	[M - Br] ⁺ (Loss of bromine)
59	~40%	[COOCH ₃] ⁺ (Methoxycarbonyl fragment)

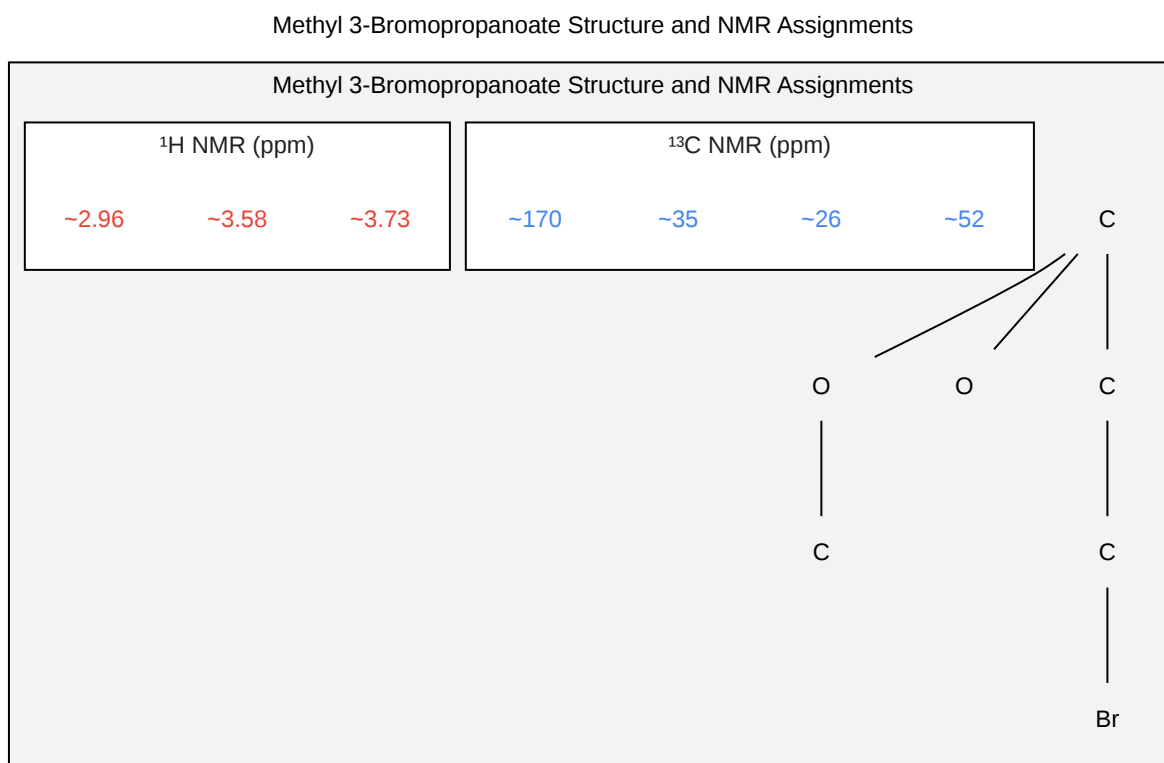
Experimental Protocol:

The mass spectrum was obtained using an electron ionization (EI) source.[6] The sample was introduced into the mass spectrometer, and the resulting fragments were analyzed. The source temperature was maintained at 220 °C, and the sample temperature was 150 °C.[6]

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of methyl 3-bromopropoate with its ^1H and ^{13}C NMR chemical shift assignments.

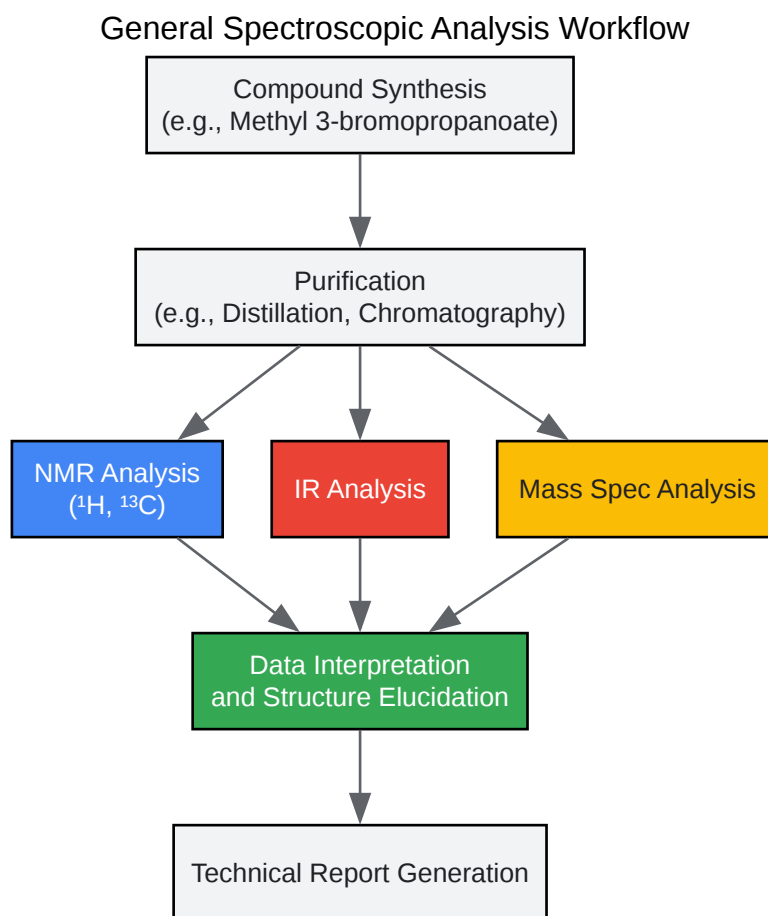


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Caption: Molecular structure of methyl 3-bromopropoate with NMR assignments.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic analysis of a chemical compound like methyl 3-bromopropoate.



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Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

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